molecular formula C14H9ClO2 B1611062 2-Chlorodibenzo[b,f]oxepin-10(11h)-one CAS No. 55595-54-5

2-Chlorodibenzo[b,f]oxepin-10(11h)-one

Cat. No. B1611062
CAS RN: 55595-54-5
M. Wt: 244.67 g/mol
InChI Key: VSSWQJUBLYOJBY-UHFFFAOYSA-N
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Description

2-Chlorodibenzo[b,f]oxepin-10(11h)-one, also known as 2-CDBO, is a synthetic organic compound belonging to the oxepin family. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a ligand and its ability to form stable complexes with transition metal ions. It is also known for its use in the synthesis of other compounds and for its potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-CDBO.

Scientific Research Applications

Analogs as Analgesics and PGE2 Antagonists

2-Chlorodibenzo[b,f]oxepin-10(11h)-one and its analogs have been investigated for their potential as analgesics and prostaglandin E2 (PGE2) antagonists. Research shows that certain analogs, where the acetyl moiety is replaced with pyridylpropionyl groups, demonstrate efficacy as analgesics and PGE2 antagonists of the EP1 subtype, indicating their potential use in pain management (Hallinan et al., 1993).

Synthesis Research for Medicinal Compounds

2-Chlorodibenzo[b,f]oxepin-10(11h)-one serves as a key synthetic intermediate in the production of Zotepine, an antipsychotic medication. A study outlines the synthesis process, highlighting the importance of this compound in pharmaceutical manufacturing (Pan Xian-hua, 2012).

Anti-Inflammatory Activity

Research into the anti-inflammatory properties of various derivatives, including those of 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, revealed promising results. For instance, certain acetic acid derivatives of tricyclic systems, which include dibenzoxepins, were found to have significant anti-inflammatory activity, indicating potential therapeutic applications (Ackrell et al., 1978).

Conformation and Rearrangement Reactions

The conformational behavior and rearrangement reactions of derivatives of 2-Chlorodibenzo[b,f]oxepin-10(11h)-one have been studied, providing insights into the structural and chemical properties of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of these derivatives (Kametani et al., 1968).

Discovery from Marine-Derived Fungus

A study highlighted the discovery of a new dibenz[b,e]oxepine derivative from a marine-derived fungus, showcasing the diversity and potential of natural sources in yielding structurally unique and potentially beneficial compounds (Yamazaki et al., 2012).

properties

IUPAC Name

3-chloro-5H-benzo[b][1]benzoxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWQJUBLYOJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509339
Record name 2-Chlorodibenzo[b,f]oxepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorodibenzo[b,f]oxepin-10(11h)-one

CAS RN

55595-54-5
Record name 2-Chlorodibenzo[b,f]oxepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

26.4 G of 2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one are dissolved in 230 ml. of 2-N aqueous methanesulfonic acid. The mixture is cooled to 0° C. There is added dropwise thereto over a period of 7 minutes a solution of 10.7 g. of sodium nitrite in 37.5 ml. of water in such a manner that the temperature does not exceed 5° C. The mixture is stirred for an additional 5 minutes at 5° C. Then, this solution of the diazonium methanesulfonate is poured into a mixture of 500 ml. of ethyl acetate and a solution of 37.5 g. of copper (I) chloride in 450 ml. of concentrated hydrochloric acid. The resulting mixture is stirred for an additional 10 minutes at room temperature and the phases are then separated. The ethyl acetate solution is washed several times with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated in vacuo. The residue is dissolved in benzene and chromatographed over 400 g. of silica gel. Upon elution with benzene, there is obtained a substance which is crystallized from a small amount of isopropanol and there is obtained 2-chloro-10,11-dihydro-dibenz[b,f]-oxepin-10-one having a melting point of 60°-61° C.
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2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one
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diazonium methanesulfonate
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Synthesis routes and methods II

Procedure details

Polyphosphoric acid, 500 grams, is heated to 120° C. and 30.5 grams of (5-chloro-2-phenoxyphenyl)acetic acid, prepared in accordance with the procedure of Example 2, is slowly added under an atmosphere of nitrogen with stirring. The reaction mixture is maintained at 120° C. for a period of about two hours, poured over a mixture of ice and water, and extracted into ethyl ether. The combined ether extracts are washed with water until the water washings appear neutral, extracted with a 2 N solution of sodium hydroxide, washed again with water until the water washings are neutral, dried over anhydrous sodium sulfate and filtered. The dried organic solvent is removed from the filtrate by distillation and the residue distilled in vacuo to yield 21 grams of 2-chlorodibenzo[b,f]oxepin-10(11H)-one having a b.p. of 127°-134° C./0.005 mm Hg. Upon recrystallization from methanol, a compound is obtained having an m.p. of 75°-76° C.
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Polyphosphoric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorodibenzo[b,f]oxepin-10(11h)-one
Reactant of Route 2
2-Chlorodibenzo[b,f]oxepin-10(11h)-one
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2-Chlorodibenzo[b,f]oxepin-10(11h)-one
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2-Chlorodibenzo[b,f]oxepin-10(11h)-one
Reactant of Route 5
2-Chlorodibenzo[b,f]oxepin-10(11h)-one
Reactant of Route 6
2-Chlorodibenzo[b,f]oxepin-10(11h)-one

Citations

For This Compound
1
Citations
N Kuntala, JR Telu, JS Anireddy… - Letters in Drug Design & …, 2017 - ingentaconnect.com
Background: The present review article is related to the synthesis and medicinal importance of benzoxepine and its derivatives. The study of heterocycles is an evergreen field in the …
Number of citations: 19 www.ingentaconnect.com

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